REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[C:4]([CH3:15])[CH:3]=1.C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[C:4]([CH3:15])[CH:3]=1
|
Name
|
|
Quantity
|
542 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(CCC(=O)O)=O)C
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1N NaOH (20 mL)
|
Type
|
WASH
|
Details
|
washed with EtOAc (20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (0-100% EtOAc/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |